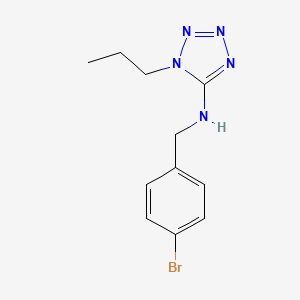
N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine
Overview
Description
N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine: is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine typically involves the following steps:
Preparation of 4-bromobenzyl bromide: This can be achieved by brominating toluene under free radical conditions.
Formation of 4-bromobenzyl azide: The 4-bromobenzyl bromide is then reacted with sodium azide to form 4-bromobenzyl azide.
Cyclization to form the tetrazole ring: The 4-bromobenzyl azide undergoes cyclization with propylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various derivatives, such as 4-bromobenzaldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, propylamine.
Oxidation: Oxone, potassium 2-iodo-5-methylbenzenesulfonate.
Major Products:
4-bromobenzyl azide: Formed during the substitution reaction with sodium azide.
4-bromobenzaldehyde: Formed during the oxidation reaction.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds: N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine can be used as a building block for synthesizing other complex molecules.
Biology and Medicine:
Antimicrobial and Anticancer Agents: Compounds containing tetrazole rings have shown potential as antimicrobial and anticancer agents.
Industry:
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine is not well-documented. tetrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromobenzyl group may enhance the compound’s ability to bind to these targets, thereby increasing its efficacy .
Comparison with Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Another compound with a bromobenzyl group, used for its antimicrobial and anticancer properties.
4-bromobenzyl bromide: A precursor in the synthesis of N-(4-bromobenzyl)-1-propyl-1H-tetrazol-5-amine.
Uniqueness: this compound is unique due to its specific combination of a bromobenzyl group and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-propyltetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN5/c1-2-7-17-11(14-15-16-17)13-8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLRIIWXYHNTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


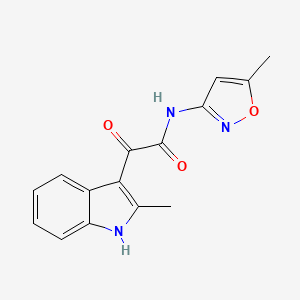
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419890.png)
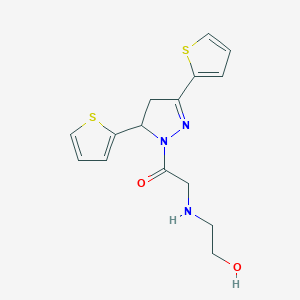
![N-{4-[(furan-2-ylcarbonyl)amino]benzyl}furan-2-carboxamide](/img/structure/B4419907.png)
![5,7-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4419913.png)

![2-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide](/img/structure/B4419917.png)
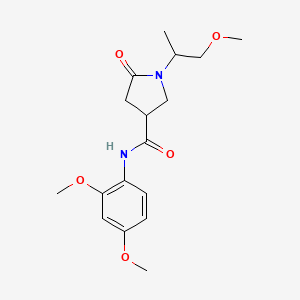
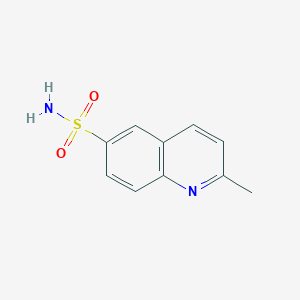
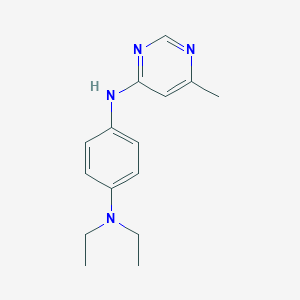
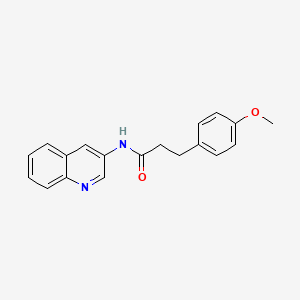
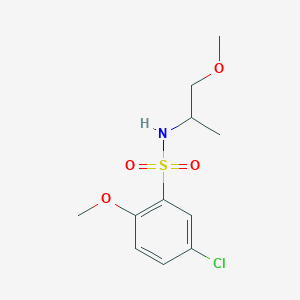
![N-(furan-2-ylmethyl)-1-[4-(thiophen-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B4419972.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B4419979.png)
